(3R)-5-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylic acid
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Overview
Description
(3R)-5-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C13H15NO3 and its molecular weight is 233.267. The purity is usually 95%.
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Scientific Research Applications
Spectroscopic Properties and Quantum Study
- Study : "Synthesis, Spectroscopic Properties, and Quantum Mechanical Study of 5-Oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic Acid" by Devi, Bishnoi, and Fatma (2020).
- Key Points : This study investigates the spectroscopic properties of a similar compound using techniques like FT-IR, NMR, and UV. Additionally, the study employed quantum chemical methods to explore properties like Mulliken charges, HOMO and LUMO energies, and thermodynamic parameters (Devi, Bishnoi & Fatma, 2020).
Chiral Resolving Agents
- Study : "Enantiomers of (2R∗,3R∗)-1-methyl-5-oxo-2-phenyltetrahydro-1H-pyrrolidine-3-carboxylic acid as novel chiral resolving agents" by Piwowarczyk et al. (2008).
- Key Points : This research presents the synthesis of a series of enantiomers related to your compound of interest, demonstrating their potential as chiral resolving agents in chromatographic separations (Piwowarczyk et al., 2008).
Antibacterial Drug Synthesis
- Study : "Synthesis and Biological Evaluation of Novel 5-Oxo-1-Phenylpyrrolidine-3-Carboxylic Acid Analogs" by Devi et al. (2018).
- Key Points : This study synthesized derivatives of the compound as potential antibacterial drugs, demonstrating moderate to good activity against bacteria like Staphylococcus aureus and Pseudomonas aeruginosa (Devi et al., 2018).
Structural Characterization
- Study : "Synthesis and structural characterisation as 12-helix of the hexamer of a beta-amino acid tethered to a pyrrolidin-2-one ring" by Menegazzo et al. (2006).
- Key Points : Research focused on a beta-foldamer containing pyrrolidin-2-one rings, related to your compound, and its structural characterization including a 12-helix conformation (Menegazzo et al., 2006).
Antibacterial Carbapenems
- Study : "A novel 1 beta-methylcarbapenem antibiotic, S-4661. Synthesis and structure-activity relationships of 2-(5-substituted pyrrolidin-3-ylthio)-1 beta-methylcarbapenems" by Iso et al. (1996).
- Key Points : The research explored the synthesis and biological activity of carbapenems, which involve structures related to your compound, showing potent antibacterial activity against a range of bacteria (Iso et al., 1996).
Mechanism of Action
Target of Action
Pyrrolidine derivatives have been known to interact with a variety of biological targets . The specific target of this compound may depend on its structural features and the stereochemistry of its substituents .
Mode of Action
It’s known that the pyrrolidine ring is a versatile scaffold in drug discovery, contributing to the stereochemistry of the molecule and allowing efficient exploration of the pharmacophore space . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Pyrrolidine derivatives have been associated with a wide range of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, anticonvulsant, cholinesterase inhibition, and carbonic anhydrase inhibition . The compound’s effect on these pathways would depend on its specific structure and target interaction.
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The biological activity of pyrrolidine derivatives can vary widely, depending on their specific structure and target interaction .
Properties
IUPAC Name |
(3R)-5-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-9(10-5-3-2-4-6-10)14-8-11(13(16)17)7-12(14)15/h2-6,9,11H,7-8H2,1H3,(H,16,17)/t9-,11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFGKWSDAMXTRHE-MWLCHTKSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CC(CC2=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N2C[C@@H](CC2=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99735-43-0 |
Source
|
Record name | (3R)-5-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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